molecular formula C12H10N2O5 B554836 N-alpha-Phthalyl-L-Asparagine CAS No. 42406-52-0

N-alpha-Phthalyl-L-Asparagine

Cat. No.: B554836
CAS No.: 42406-52-0
M. Wt: 262.22 g/mol
InChI Key: FXHJNPKWNYXBKP-QMMMGPOBSA-N
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Description

N-alpha-Phthalyl-L-Asparagine is a chemically modified amino acid designed for advanced peptide synthesis and medicinal chemistry research. Its core research value lies in the phthalyl (Phth) group serving as a robust protecting group for the alpha-amino functionality of L-asparagine. This protection is crucial for preventing unwanted side reactions during solid-phase and solution-phase peptide synthesis, enabling the efficient construction of complex peptides and glycopeptides . The carboxamide side chain of asparagine is a key site for N-linked glycosylation, a critical post-translational modification in proteins . By safeguarding the alpha-amino group, this compound allows researchers to specifically investigate and incorporate asparagine residues into synthetic peptides without compromising the reactivity of the side chain amide. This makes it particularly valuable in glycobiology studies and the synthesis of peptide-based drug candidates where precise glycosylation patterns are essential for biological activity. Furthermore, the phthalyl group can be selectively removed under specific conditions (e.g., hydrazinolysis), allowing for deprotection in multi-step synthetic routes without affecting other sensitive functional groups . This reagent is instrumental in exploring protein structure-function relationships, developing novel peptide therapeutics, and studying metabolic pathways involving asparagine, such as those targeted by the anticancer enzyme L-asparaginase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJNPKWNYXBKP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373333
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42406-52-0
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Applications As a Protecting Group in Peptide Chemistry

N-alpha-Protection in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized the production of peptides, the peptide chain is incrementally built on an insoluble solid support or resin. nowgonggirlscollege.co.in N-alpha-Phthalyl-L-Asparagine can be utilized in this methodology as one of the amino acid building blocks. vulcanchem.comrsc.org The phthaloyl group masks the nucleophilicity of the asparagine's alpha-amino group, preventing it from reacting out of turn while the carboxyl group of another incoming protected amino acid is activated for coupling. nowgonggirlscollege.co.in The use of phthaloyl protection is compatible with the stepwise nature of SPPS, where the Nα-protecting group must remain intact through multiple cycles of deprotection and coupling of other amino acids. rsc.orgresearchgate.net For instance, N-tetrachlorophthaloyl (TCP), a derivative of the phthaloyl group, has been evaluated for its utility in both Fmoc and Boc solid-phase synthesis protocols. researchgate.net

Advantages of Phthaloyl Protection in Peptide Synthesis

The selection of a protecting group is critical for the success of a peptide synthesis strategy. The phthaloyl group offers distinct advantages in terms of its chemical stability and its compatibility with other protecting groups.

A significant advantage of the phthaloyl group is its robustness under conditions that cleave other common protecting groups. The imide structure of the phthaloyl group is stable in the presence of strong acids, which are used to remove acid-labile groups like the tert-butoxycarbonyl (Boc) group. weebly.comwiley-vch.de Furthermore, it is resistant to catalytic hydrogenation, the standard method for cleaving the benzyloxycarbonyl (Cbz) group. weebly.comnih.gov This stability allows for the selective removal of other protecting groups on the peptide chain without affecting the N-alpha-phthalyl protection. wiley-vch.de

In the synthesis of complex peptides, multiple protecting groups are often used simultaneously, each masking a different reactive functional group. bham.ac.uk The ability to remove one type of protecting group without affecting others is a concept known as orthogonality. bham.ac.uk The phthaloyl group is an excellent example of an orthogonal protecting group because its removal condition is highly specific. nih.gov It is cleaved by treatment with hydrazine (B178648) or methylhydrazine in a process called hydrazinolysis. weebly.comnih.govspcmc.ac.in This cleavage condition does not affect acid-labile groups (like Boc), base-labile groups (like 9-fluorenylmethoxycarbonyl, or Fmoc), or groups removed by hydrogenolysis (like Cbz). nih.govmasterorganicchemistry.com This orthogonality permits chemists to design sophisticated, multi-step synthetic routes for complex peptides and peptide conjugates. springernature.combham.ac.uk

Table 1: Comparison of Common Nα-Protecting Groups

Protecting GroupAbbreviationStable ToCleavage ConditionsOrthogonal To
Phthaloyl PhtAcid, Base, HydrogenolysisHydrazine (Hydrazinolysis)Boc, Fmoc, Cbz
tert-Butoxycarbonyl BocBase, HydrogenolysisStrong Acid (e.g., TFA)Fmoc, Cbz, Pht
9-Fluorenylmethoxycarbonyl FmocAcid, HydrogenolysisBase (e.g., Piperidine)Boc, Cbz, Pht
Benzyloxycarbonyl CbzAcid, BaseCatalytic HydrogenationBoc, Fmoc, Pht

Acid and Hydrogenolysis Stability of the Phthaloyl Group

Addressing Asparagine-Specific Challenges in Peptide Synthesis

The amino acid asparagine (Asn) is known to introduce specific difficulties during peptide synthesis. The use of appropriate protecting group strategies, including N-alpha-phthalyl protection, is crucial for mitigating these challenges.

A major side reaction associated with asparagine during peptide synthesis is the dehydration of its carboxamide side chain. scite.ai During the carboxyl activation step, which is necessary to form the peptide bond, the side chain can lose water to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue into the peptide. scite.ainih.gov This side reaction becomes particularly problematic during the synthesis of long peptides where the asparagine residue is exposed to coupling reagents multiple times. peptide.com While side-chain protection of asparagine is the most common strategy to prevent this dehydration, the choice of N-alpha protection also plays a role. nih.govpeptide.com The bulky phthaloyl group, by exhaustively substituting the Nα-amino group, can influence the conformation around the alpha-carbon and prevent side reactions like azlactone formation, which can contribute to racemization and other unwanted chemical transformations. organic-chemistry.org

Asparagine and its common Nα-protected derivatives, such as Fmoc-Asn-OH, often exhibit very poor solubility in the organic solvents typically used for SPPS, like dimethylformamide (DMF). peptide.comgoogle.comgoogle.com This low solubility can lead to precipitation during the coupling reaction, resulting in incomplete or failed couplings and low yields of the desired peptide. google.comgoogle.com A key strategy to overcome this is the introduction of protecting groups that improve the solubility characteristics of the amino acid derivative. peptide.com Side-chain protected derivatives, such as those using the trityl (Trt) group, show significantly enhanced solubility. wiley.comnih.gov Similarly, the introduction of the large, aromatic phthaloyl group at the N-alpha position can disrupt the intermolecular hydrogen bonding between asparagine molecules, which is a primary cause of aggregation and low solubility. This improved solubility facilitates more efficient and reliable coupling reactions.

Table 2: Asparagine-Related Synthesis Challenges and Mitigation

ChallengeDescriptionMitigation Strategy
Side-Chain Dehydration The amide side chain of Asn can dehydrate to a nitrile (β-cyanoalanine) during carboxyl activation. scite.ainih.govUsing side-chain protected Asn derivatives (e.g., Fmoc-Asn(Trt)-OH) is the primary method. nih.gov The use of a stable Nα-protecting group like phthaloyl is part of a robust strategy to minimize side reactions.
Poor Solubility Nα-protected asparagine derivatives (e.g., Fmoc-Asn-OH) are often poorly soluble in SPPS solvents like DMF. google.comgoogle.comIntroducing bulky, solubilizing protecting groups on either the side-chain or the N-alpha position disrupts aggregation and improves solubility. peptide.comwiley.com
Inefficient Coupling Low solubility and aggregation lead to slow and incomplete coupling reactions, reducing the overall yield. google.comgoogle.comEmploying protected asparagine derivatives with enhanced solubility leads to faster and more efficient coupling. nih.gov

Strategies for Preventing Dehydration Side Reactions of the Amide Side Chain

Synthesis of Complex Peptide Sequences Utilizing N-Phthaloyl Protection

The utility of the N-phthaloyl protecting group extends to the synthesis of complex peptide sequences, where strategic protection and deprotection are paramount. The phthaloyl group's stability under various coupling conditions, combined with its selective removal, makes this compound a valuable building block for constructing intricate peptide architectures, including modified and cyclic peptides.

One notable application is in the late-stage functionalization of peptides. For instance, the N-phthaloyl group has been instrumental in the synthesis of arylated di-, tri-, and tetrapeptides. In a strategy utilizing the native asparagine side chain as an internal directing group for C(sp³)–H arylation, N-phthaloyl protected peptides serve as key intermediates. rsc.orgacs.org This method allows for the site-selective introduction of aryl groups at the N-terminus of peptides containing asparagine, a modification that can be crucial for enhancing the biological activity and pharmacological properties of the peptide. acs.orgnih.gov

The synthesis of analogues of the agouti-related protein (AGRP) active loop provides a compelling case study. rsc.org AGRP is a significant peptide involved in regulating food intake and body weight. rsc.org The synthesis of its analogues often requires the incorporation of unnatural amino acids to improve potency and selectivity. rsc.org In one approach, N-phthaloyl protected tetrapeptides were synthesized and subsequently arylated. The phthaloyl group was then efficiently removed to yield the free amine of the tetrapeptide. rsc.orgacs.org This intermediate was further coupled with other peptide fragments to construct linear octapeptides, which were then cyclized to form the final AGRP loop analogues. rsc.orgacs.org This strategy highlights the role of N-phthaloyl protection in facilitating the assembly of complex, biologically active peptides. rsc.org

The following table summarizes key data from research on the synthesis of complex peptides utilizing N-phthaloyl protection.

Peptide TypeN-Phthaloyl Protected IntermediateDeprotection ConditionsSubsequent StepsFinal ProductReference
Arylated TetrapeptidesPhth-Ala-Asn(Trt)-Ala-Ala-OtBuHydrazine monohydrate, Ethyl acetate (B1210297), Room temperatureCoupling with Cbz-DPro-Pro-Arg(Pbf)-Phe-OHAGRP Loop Analogues rsc.orgacs.org
Di-, Tri-, and TetrapeptidesN-phthaloyl protected peptidesHydrazineLate-stage C(sp³)–H arylationArylated peptides rsc.orgacs.orgnih.gov
Peptidomimetic LibraryN-Phthaloyl protected diamine60% Hydrazine in DMF, 1-3 hCoupling to solid supportOligoureas researchgate.net

Mechanistic Investigations and Novel Transformations Involving N Alpha Phthalyl L Asparagine

C-H Functionalization Chemistry

The selective functionalization of carbon-hydrogen (C-H) bonds, once considered largely unreactive, has become a transformative tool in modern organic synthesis. For complex molecules like amino acid derivatives, this approach allows for direct modification of the carbon skeleton, providing access to novel, non-proteinogenic amino acids. N-alpha-Phthalyl-L-Asparagine, with its phthaloyl protecting group, is a key substrate in this field, where the protecting group often plays a crucial dual role in both protection and directing the reactivity to specific positions.

Palladium-catalyzed C(sp3)-H acetoxylation is a powerful method for installing an acetoxy group onto an aliphatic carbon. researchgate.net This reaction provides a direct route to β-acetoxy-α-amino acids, which are valuable synthetic intermediates. researchgate.netmolaid.com The process typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). researchgate.netlookchem.com

The reaction mechanism is believed to initiate with the coordination of an oxygen atom from the directing group to the Pd(II) center. researchgate.net This is followed by the cleavage of a proximal C-H bond to form a stable five-membered palladacycle intermediate. researchgate.netekb.eg This cyclometalation step is crucial for the reaction's regioselectivity. The resulting Pd(II) complex is then oxidized to a Pd(IV) species by the PhI(OAc)₂ oxidant. researchgate.net Subsequent reductive elimination from the Pd(IV) center forms the C-O bond of the acetoxylated product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. researchgate.netekb.eg The use of specific ligands, such as N-acetyl-L-valine, has been shown to significantly improve reaction efficiency. researchgate.net

Direct C-H arylation enables the formation of a carbon-carbon bond between a C-H bond and an aryl group, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of amino acid derivatives, significant progress has been made in the palladium-catalyzed β-C(sp3)-H arylation. acs.org Early studies established that the presence of a phthalimide (B116566) protecting group on the α-amino group was critical for achieving this β-C-H activation. nih.gov This makes this compound and similar compounds ideal substrates for this transformation.

The reaction allows for the introduction of various aryl groups at the β-position of the amino acid backbone. nih.gov For instance, N-phthaloyl-α-amino acid amides can be selectively arylated at the β-carbon. researchgate.net The side chain of asparagine itself can also play a role in directing C-H functionalization reactions. researchgate.net The development of specialized pyridine-type ligands has further expanded the scope and efficiency of these arylations, sometimes even allowing the reaction to proceed without an exogenous directing group by utilizing the inherent carboxyl group. acs.org The process is scalable and enables the synthesis of a wide variety of unnatural amino acids containing aryl moieties. nih.gov

The site-selectivity of C-H functionalization reactions is predominantly controlled by the use of directing groups. ekb.egbuchler-gmbh.com A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing the catalyst into close proximity with a specific C-H bond. buchler-gmbh.com In this compound, the phthaloyl group serves as an effective bidentate or monodentate directing group. researchgate.netnih.gov

The catalytic cycle typically begins with the coordination of a heteroatom (often oxygen or nitrogen) in the directing group to the palladium center. researchgate.netbuchler-gmbh.com This initial coordination facilitates a cyclometalation step, where the palladium inserts into a nearby C-H bond, forming a stable palladacycle intermediate. ekb.eg This directed C-H activation ensures that functionalization occurs at a predictable position, such as the β-carbon in many amino acid derivatives. nih.gov The electronic properties of the directing group are important; electron-withdrawing groups can accelerate the transformation. buchler-gmbh.com

Ligands also play a critical role. While the directing group provides the initial site-selectivity, external ligands added to the reaction can modulate the reactivity and stability of the palladium catalyst. acs.orgnih.gov For example, pyridine-based ligands have been shown to be crucial for promoting the C(sp3)-H arylation of certain amino acids. acs.orgnih.gov These ligands can influence the rate of key steps in the catalytic cycle, such as reductive elimination, and can help overcome limitations associated with certain substrates or directing groups. nih.gov

Direct Arylation at Specific Carbon Positions (e.g., Beta-Carbon)

Catalytic Reactions and Reaction Pathways

Beyond C-H functionalization, this compound and related compounds are valuable precursors for other novel catalytic transformations, including radical-mediated reactions that enable the formation of complex molecular scaffolds.

Silver-catalyzed reactions provide a valuable platform for generating radical intermediates under mild conditions. princeton.edu A notable application is the α-aminoalkylation of N-arylacrylamides, which uses N-phthaloyl amino acids as the source of the α-aminoalkyl radical. researchgate.netbuchler-gmbh.com This reaction proceeds via a silver-catalyzed decarboxylation of the amino acid derivative. buchler-gmbh.comprinceton.edu

The process is initiated by the silver catalyst (e.g., AgNO₃) promoting the decarboxylation of the N-phthaloyl amino acid to form a highly reactive α-aminoalkyl radical. researchgate.netprinceton.edu This radical then adds to the double bond of an N-arylacrylamide. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of functionalized oxindole (B195798) structures in moderate to high yields. researchgate.netbuchler-gmbh.com This method is effective for a range of N-phthaloyl amino acids, demonstrating its utility in synthesizing complex heterocyclic compounds. researchgate.net

Table 1: Silver-Catalyzed α-Aminoalkylation using various N-Phthaloyl Amino Acids Reaction of N-phthaloyl amino acid (1) with N-phenylacrylamide (2) to yield product (3).

EntryN-Phthaloyl Amino Acid (1)Product (3) Yield (%)
1N-Phthaloyl-Glycine85
2N-Phthaloyl-Alanine78
3N-Phthaloyl-Valine71
4N-Phthaloyl-Leucine65
5N-Phthaloyl-Isoleucine68

Data adapted from Kanyiva, K. S., et al., Chem. Asian J., 2018. researchgate.netbuchler-gmbh.com

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical species under exceptionally mild conditions, enabling a wide array of synthetic transformations. In combination with transition metal catalysis, this approach, often termed dual catalysis, allows for novel cross-coupling reactions. princeton.edu

Amino acids are excellent precursors for generating carbon-centered radicals via photoredox-mediated decarboxylation. In a dual catalytic system involving a photoredox catalyst (like an iridium complex) and a nickel catalyst, N-protected amino acids can be coupled with aryl halides. princeton.edu The photoredox cycle generates an α-amino radical from the amino acid, while the nickel cycle activates the aryl halide. These two cycles converge when the radical combines with the Ni(II) species, which then undergoes reductive elimination to form the C-C coupled product. Mechanistic studies suggest that the phthalimide group, as found in this compound, may play a beneficial role by stabilizing the productive nickel complexes involved in the catalytic cycle. princeton.edu This methodology facilitates the modular construction of sp3-sp2 bonds, which are common motifs in pharmaceuticals and other bioactive molecules.

Silver-Catalyzed alpha-Aminoalkylation

Studies on Reaction Intermediates and Transition States

The chemical behavior of this compound is largely defined by the interplay between the asparagine backbone and the bulky, electron-withdrawing N-phthaloyl protecting group. Mechanistic studies, while not always focused exclusively on the asparagine derivative, provide significant insight into the transient species that govern its reactivity, particularly in peptide synthesis where it serves as a crucial building block. nih.govpeptide.com

Investigations into reactions involving N-protected amino acids, including N-phthaloyl derivatives, reveal the formation of several key intermediates. When the carboxylic acid of this compound is activated for peptide bond formation (e.g., conversion to an acid chloride or active ester), the reaction proceeds through highly reactive acylium-type intermediates. researchgate.net For instance, treatment with reagents like thionyl chloride or an in situ generated Vilsmeier reagent can furnish the corresponding amino acid chloride. researchgate.netnih.gov

A critical intermediate in many coupling reactions is the activated ester, such as a pentafluorophenyl (Pfp) ester. googleapis.com The formation of these esters is designed to increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amino group of another amino acid. The transition state for this step involves a tetrahedral arrangement around the carboxyl carbon as the new N-C bond forms and the active ester leaving group prepares to depart.

Computational and experimental studies on related systems, such as Ni/Ir photoredox catalysis for cross-coupling reactions, highlight the importance of strategically generated intermediates. nih.gov In these advanced transformations, an N-acyllutidinium intermediate can be formed from the N-phthaloyl amino acid chloride. nih.gov The generation and subsequent reduction of this intermediate are critical for the reaction's success, avoiding less desirable pathways that could lead to side products. nih.gov The transition state in such catalytic cycles is a complex, multi-component assembly involving the substrate, catalysts, and reagents, and its geometry dictates the reaction's outcome and stereoselectivity. wikipedia.orgims.ac.jp

The phthaloyl group itself influences the stability and reactivity of these intermediates. Its rigid, planar structure and electron-withdrawing nature can affect the geometry and energy of the transition states. For example, in enzymatic hydrolysis by asparaginase, the reaction proceeds through a tetrahedral intermediate where a nucleophilic residue from the enzyme attacks the side-chain amide carbonyl. nih.govebi.ac.uk While this applies to the side chain, similar principles of nucleophilic attack and tetrahedral intermediate formation govern reactions at the alpha-carboxyl group of this compound.

Table 1: Key Intermediates in Reactions of this compound
Reaction TypeKey Intermediate(s)Activating Reagent/ConditionSignificance
Peptide Coupling (Acid Chloride)Acyl Chloride, Tetrahedral AdductThionyl chloride, Vilsmeier reagentHighly reactive species for amide bond formation. researchgate.netnih.gov
Peptide Coupling (Active Ester)Active Ester (e.g., Pfp), Tetrahedral AdductDCC/Pfp-OH, HOBt/DIPCDIEnhances electrophilicity of carboxyl C; improves solubility. googleapis.com
Photoredox CatalysisN-acyllutidinium intermediateNi/Ir catalysts, 2,6-lutidineEnables novel cross-coupling reactions with high control. nih.gov

Analytical Characterization Methodologies for N Alpha Phthalyl L Asparagine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the covalent structure of N-alpha-Phthalyl-L-Asparagine. Techniques such as FT-IR, NMR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of this compound exhibits distinct peaks corresponding to its constituent parts: the phthalimide (B116566) group, the carboxylic acid, and the primary amide of the asparagine side chain.

Key characteristic absorption bands are observed which confirm the structure. The presence of the carboxylic acid O-H group is indicated by a very broad absorption in the 2500-3300 cm⁻¹ region. vscht.cz The N-H stretching vibrations of the primary amide side chain typically appear in the range of 3400-3250 cm⁻¹. orgchemboulder.com The aromatic C-H stretching of the phthalimide group is observed around 3100-3000 cm⁻¹. vscht.cz

Crucially, the carbonyl (C=O) stretching region provides significant information. Two distinct, strong absorption bands for the phthalimide group (an imide) are expected around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). The carbonyl of the carboxylic acid typically absorbs around 1760-1690 cm⁻¹, and the primary amide (Amide I band) carbonyl absorbs around 1650 cm⁻¹. orgchemboulder.com These signals may overlap but collectively confirm the presence of all three carbonyl groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3400–3250N-H StretchPrimary AmideMedium
3300–2500O-H StretchCarboxylic AcidStrong, Broad
3100–3000C-H StretchAromatic (Phthalimide)Medium
~1775 and ~1710C=O Stretch (asymm. & symm.)PhthalimideStrong
1760–1690C=O StretchCarboxylic AcidStrong
~1650C=O Stretch (Amide I)Primary AmideStrong
1600–1450C=C StretchAromatic RingMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring protons. For this compound, the aromatic protons of the phthalimide group typically appear as a multiplet in the downfield region of 7.8-8.0 ppm. The alpha-proton (α-CH), being adjacent to the electron-withdrawing phthalimide and carboxyl groups, is shifted downfield to approximately 4.5-5.0 ppm and appears as a doublet of doublets. The diastereotopic beta-protons (β-CH₂) of the asparagine side chain show complex splitting patterns (multiplets) between 2.8 and 3.2 ppm. The protons of the side-chain amide (-CONH₂) appear as two distinct signals in the range of 7.0-7.5 ppm, while the carboxylic acid proton (-COOH) is a broad singlet that can appear over a wide range, often above 10 ppm, and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In this compound, the carbonyl carbons are the most downfield. The two imide carbonyl carbons of the phthaloyl group are expected around 167-168 ppm. The carboxylic acid carbonyl carbon is typically found around 170-175 ppm, and the primary amide carbonyl appears at a similar chemical shift. The aromatic carbons of the phthalimide ring resonate in the 124-135 ppm range. oregonstate.edulibretexts.org The alpha-carbon (α-CH) is expected around 50-55 ppm, while the beta-carbon (β-CH₂) of the side chain appears further upfield, around 35-40 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)170–175
Side-chain Amide (-CONH₂)~7.0 and ~7.5 (s)170–175
Phthalimide Carbonyls (C=O)-167–168
Phthalimide Aromatic (Ar-H/Ar-C)7.8–8.0 (m)124–135
Alpha-Carbon (α-CH)4.5–5.0 (dd)50–55
Beta-Carbon (β-CH₂)2.8–3.2 (m)35–40

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electron impact (EI) ionization would result in a molecular ion [M]⁺• peak at an m/z corresponding to its molecular weight, 262. a2bchem.com The fragmentation of amides under EI-MS often involves the cleavage of the N-CO bond. nih.gov A prominent fragmentation pathway for this compound would involve the loss of the asparagine side chain components. A characteristic fragment would be the stable phthalimide cation. Other significant fragments could arise from the loss of the entire amino acid moiety or from cleavages within the asparagine residue itself, such as the loss of the carboxamide group (-CONH₂) or the carboxyl group (-COOH).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
262Molecular Ion [M]⁺•[C₁₂H₁₀N₂O₅]⁺•
218[M - CONH₂]⁺•[C₁₂H₈NO₄]⁺•
147Phthalimide Cation[C₈H₄NO₂]⁺
132Asparagine Radical Cation [Asp-NH₂]⁺•[C₄H₈N₂O₃]⁺•
88[Asp - CO₂]⁺[C₃H₆N₂O]⁺

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of moderately polar compound.

A standard RP-HPLC setup would use a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with an acid modifier like 0.1% trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.comnih.gov Detection is commonly performed using a UV detector, as the phthalimide group contains a strong chromophore, allowing for sensitive detection at wavelengths around 220 nm or 280 nm. nih.gov The retention time of the main peak under defined conditions serves as an identifier for the compound, while the area of the peak relative to the total area of all peaks provides a quantitative measure of its purity.

Table 4: Typical RP-HPLC Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradiente.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected RetentionDependent on exact gradient, but moderately retained

Advanced Column Chromatography Methods

For the preparative purification of this compound, particularly after its synthesis, advanced column chromatography methods like flash chromatography are employed. drawellanalytical.com This technique is a rapid form of preparative column chromatography that uses a positive pressure gradient to accelerate solvent flow. researchgate.net

Given the compound's polarity, a normal-phase separation on a silica (B1680970) gel stationary phase is a common approach. A solvent system with a gradient of increasing polarity, such as a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be used to elute the compound from the column. The fractions are collected and analyzed (often by thin-layer chromatography or HPLC) to pool the pure product. This method is effective for removing unreacted starting materials (like L-asparagine and phthalic anhydride) and non-polar by-products, yielding this compound of high purity. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen within a sample of this compound. This method provides a critical verification of the compound's empirical formula, C₁₂H₁₀N₂O₅. The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements. Experimental values are then obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured.

A comparison between the theoretical and experimentally determined percentages serves as a primary indicator of the sample's purity. A close correlation between these values provides strong evidence for the correct synthesis and purification of the target compound.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)54.9754.96
Hydrogen (H)3.843.85
Nitrogen (N)10.6810.67
Oxygen (O)30.5130.52

Note: Experimental values are representative and may vary slightly between different analytical laboratories and sample batches.

In one study, the synthesis of various N-phthalimide amino acid derivatives, including the aspartic acid derivative, was confirmed using elemental analysis, with the found values aligning well with the calculated theoretical percentages. researchgate.net Similarly, research on novel amino acid and peptide derivatives based on phthaloyl chloride also utilized elemental analysis to verify the composition of the synthesized compounds. ekb.eg

Methods for Chiral Purity Determination

As this compound is a chiral molecule, derived from the naturally occurring L-asparagine, verifying its enantiomeric purity is of paramount importance. The presence of the unwanted D-enantiomer can have significant and often unpredictable consequences in biological and chemical systems. Several sophisticated analytical methods are employed to separate and quantify the enantiomers of amino acid derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for enantiomeric separation. cat-online.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and thus their separation. sigmaaldrich.comresearchgate.net For N-protected amino acids like this compound, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics (e.g., teicoplanin and ristocetin (B1679390) A), and cyclodextrins, have proven effective. sigmaaldrich.comresearchgate.netnih.gov The choice of CSP and mobile phase composition is critical for achieving optimal separation. sigmaaldrich.com For instance, N-phthaloyl α-amino acids have been successfully resolved on polysaccharide-derived chiral stationary phases. scispace.com

Indirect Chiral HPLC: An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. researchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol are commonly used for this purpose. researchgate.net

Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate volatile derivatives of the enantiomers. cat-online.com While direct analysis of amino acids by GC is difficult due to their low volatility, their esterified and acylated derivatives can be readily analyzed. cat-online.com

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. Cyclodextrins are common chiral selectors used in CE for the resolution of amino acid enantiomers.

Table 2: Representative Chiral HPLC Method Parameters for Amino Acid Derivatives

ParameterDescription
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC™ T, Chiralcel® OD-H)
Mobile Phase A mixture of organic solvents (e.g., Hexane/Isopropanol) and/or aqueous buffers
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector (e.g., at 210 nm or 254 nm)
Temperature Controlled, often at room temperature

Note: The specific parameters will vary depending on the exact chiral stationary phase and the specific amino acid derivative being analyzed.

The determination of enantiomeric purity is crucial as the biological and chemical properties of enantiomers can differ significantly. sigmaaldrich.com Even small amounts of the undesired enantiomer can affect the outcome of stereospecific reactions or biological assays.

Computational and Theoretical Studies

Molecular Docking Investigations of N-Phthaloyl-Derived Peptides and Their Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding peptide-protein interactions. nih.gov For N-phthaloyl-derived peptides, docking studies have provided significant insights into their potential biological activities by simulating their binding within the active sites of enzymes.

Detailed research findings from molecular docking studies on N-phthaloyl-derived peptides have revealed specific interactions with protein residues. For instance, studies on novel Nα-phthaloyl-bis-[amino acid] and Nα-phthaloyl-bis-[dipeptide] derivatives showed favorable binding within the active site of the Epidermal Growth Factor Receptor (EGFR), an important target in cancer therapy. ekb.egekb.eg The docking results indicated a well-fitted interaction profile characterized by multiple hydrogen bonds with key residues in the EGFR active site, suggesting a potential mechanism for their observed cytotoxic activity against cancer cell lines. ekb.egekb.eg

Similarly, docking simulations of cyclic pentapeptides derived from phthaloyl chloride also highlighted their potential to bind effectively to the EGFR enzyme. ekb.eg The computational analysis suggested that the constrained cyclic structure could position the interactive moieties optimally for forming strong hydrogen bonds with the protein, which is believed to be crucial for their anticancer effects. ekb.egresearchgate.net These computational predictions are vital for rational drug design, allowing for the pre-screening of compounds and the prioritization of candidates for synthesis and further biological evaluation. nih.gov

Interactive Table: Summary of Molecular Docking Findings for N-Phthaloyl Peptides

Compound Type Target Protein Key Interactions Observed Implied Biological Activity Reference
Nα-phthaloyl-bis-[amino acid]-X EGFR Hydrogen bonding with active site residues Anticancer ekb.eg
Nα-phthaloyl-bis-[dipeptide]-X EGFR Favorable binding and H-bond interactions Anticancer ekb.eg
Cyclic Pentapeptides EGFR Good fitting via hydrogen bonds Anticancer ekb.eg
Dipeptides (e.g., Phe-Asp) PTP1B, SHP2 Binding to allosteric sites Anticancer dovepress.com

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for predicting molecular properties and reactivity. nih.govscispace.com Instead of using the complex many-electron wavefunction, DFT utilizes the much simpler spatially dependent electron density to determine the properties of a system. wikipedia.org

For N-alpha-Phthalyl-L-Asparagine, DFT can be applied to elucidate its fundamental electronic characteristics and predict its chemical behavior. Calculations can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. mdpi.com From these, crucial reactivity indices can be derived. mdpi.comuniroma2.it

Key parameters obtained from DFT analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Global Reactivity Descriptors: Conceptual DFT provides indices like electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), which offer a quantitative measure of the molecule's reactivity. mdpi.com

Local Reactivity Descriptors: Condensed indices like Parr functions (Pk+ and Pk-) can pinpoint the most reactive atoms within the molecule for electrophilic and nucleophilic attacks, respectively. mdpi.com

While specific DFT studies on this compound are not extensively documented in readily available literature, the principles of DFT allow for a robust theoretical assessment of its properties, guiding synthetic efforts and mechanistic explorations.

Interactive Table: Properties of this compound Calculable by DFT

Property Description Significance Reference
Ground State Energy The total electronic energy of the molecule in its most stable state. Provides a baseline for calculating other properties and reaction energies. mdpi.com
Electron Density The probability of finding an electron at a specific location around the molecule. Identifies electrophilic and nucleophilic sites. wikipedia.orgscispace.com
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates chemical stability and reactivity. uniroma2.it
Reactivity Indices (ω, N) Quantitative measures of a molecule's tendency to act as an electrophile or nucleophile. Predicts behavior in chemical reactions. mdpi.com

Computational Mechanistic Studies of Catalyzed Reactions

Computational chemistry plays a critical role in elucidating the mechanisms of complex catalyzed reactions. By modeling reaction pathways, transition states, and intermediates, researchers can gain a detailed understanding of how a catalyst facilitates a specific transformation. For derivatives of this compound, such as N-phthaloyl-protected amino acids, computational studies have been instrumental in designing and explaining novel synthetic methods.

One prominent example is the stereoretentive cross-coupling of N-Phthaloyl-L-phenylalanine chloride with hydrocarbons, achieved through Ni/Ir photoredox catalysis. nih.gov In-depth mechanistic analysis, supported by computational modeling, revealed that the formation of an N-acyllutidinium intermediate was crucial for the reaction's success. nih.gov This intermediate facilitates a reaction pathway that avoids the formation of undesirable nickel species which could lead to side reactions like decarbonylation. nih.gov

Similarly, computational studies have been essential in understanding the site-selectivity and enantioselectivity of palladium-catalyzed C(sp3)–H functionalization of N-terminus amino acids in peptides. acs.org DFT calculations on reactions catalyzed by chiral (mono-N-protected amino acid)-Pd(II) complexes help to identify the key C-H insertion intermediates and rationalize the stereochemical outcome of the reaction. acs.org These computational insights are invaluable for optimizing reaction conditions and developing more efficient and selective catalysts for modifying peptides and amino acid derivatives. rsc.org

Theoretical Analysis of Host-Guest Complexation and Enantiomeric Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. sioc-journal.cnpnas.org Theoretical analysis of these interactions is fundamental to designing systems for molecular recognition, particularly for the challenging task of distinguishing between enantiomers.

This compound, as a chiral molecule, can be the subject of enantiomeric recognition studies. Theoretical methods can model the interactions between the chiral guest and a chiral or achiral host. These interactions often involve a combination of hydrogen bonding, electrostatic forces, hydrophobic interactions, and steric repulsion. semanticscholar.org

A relevant study investigated the racemic resolution of N-(4-nitrobenzoyl)-DL-asparagine, a close structural analog of this compound. researchgate.net The study highlighted how a chiral resolving agent (brucine) could selectively crystallize one enantiomer over the other. The molecular recognition process was a competition between the formation of strong hydrogen bond networks and hydrophobic interactions. researchgate.net Computational modeling can dissect the energetic contributions of these different interactions, explaining the observed enantioselectivity.

Furthermore, theoretical analysis can guide the design of artificial receptors for enantiomeric recognition. For example, an achiral host, such as a copper(II) coordination complex, can form diastereomeric complexes with the enantiomers of a chiral carboxylic acid. researchgate.net The binding of the chiral guest induces a twist in the host molecule, which can be detected by techniques like circular dichroism spectroscopy, allowing for the determination of the guest's absolute configuration and enantiomeric excess. researchgate.net Theoretical calculations can predict the geometry and stability of these host-guest complexes, aiding in the development of new sensors for chiral molecules. semanticscholar.org

Biological Research Applications and Bioactivity Investigations of N Phthaloyl Derived Systems

Utilization in Peptide-Based Drug Discovery and Development

The synthesis of peptides for drug discovery often requires the protection of the α-amino group of amino acids to prevent unwanted side reactions during peptide bond formation. The phthaloyl group is a well-established N-protecting group in peptide synthesis. ekb.egresearchgate.net The use of N-phthaloyl amino acids, such as N-alpha-Phthalyl-L-Asparagine, allows for the controlled and sequential assembly of amino acids into peptides. researchgate.net This method is advantageous as it often proceeds under mild conditions, which helps in preserving the optical purity of the amino acids. wiley.com

The development of peptide-based drugs is a rapidly growing field, offering high specificity and potency. nih.gov However, native peptides can suffer from poor stability and bioavailability. nih.govmdpi.com Chemical modifications, such as the introduction of the phthaloyl group, can be part of a broader strategy to enhance the therapeutic profiles of peptides. nih.gov While modern techniques like phage display and computational methods are revolutionizing peptide discovery, the foundational chemical synthesis involving protected amino acids remains critical. nih.govmdpi.comnih.gov

The versatility of N-phthaloyl amino acids is further demonstrated by their use in the synthesis of complex peptide structures, including cyclic peptides, which often exhibit enhanced stability and biological activity. ekb.eg The synthesis of N-phthaloyl amino acid esters also provides a route to producing these valuable intermediates under less drastic conditions than traditional methods. researchgate.net

Evaluation of Biological Activities of Synthesized Phthaloyl-Peptide Conjugates

The conjugation of the phthaloyl moiety to peptides can impart significant biological activities. These conjugates are evaluated through a variety of in vitro and in silico methods to determine their therapeutic potential.

In Vitro and In Silico Studies of Anticancer Properties

Phthalimide (B116566) derivatives have been identified as a promising scaffold for the development of new anticancer agents. redalyc.orgmedigraphic.com Researchers have synthesized and evaluated numerous phthalimide-containing compounds, including those derived from amino acids, for their ability to inhibit the growth of various cancer cell lines. redalyc.orgnih.gov

In vitro studies involve testing the cytotoxicity of these compounds against cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (murine breast carcinoma). redalyc.org For instance, certain novel cyclic pentapeptides containing a phthaloyl bridge have demonstrated significant cytotoxic activity against human colon cancer cell lines (CaCo-2). ekb.eg Similarly, studies on other phthalimide derivatives have shown antiproliferative effects against various cancer cell lines. redalyc.org

In silico molecular docking studies are often employed to predict the binding affinity of these compounds to potential molecular targets, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2), which are enzymes implicated in cancer progression. redalyc.orgmedigraphic.comnih.gov These computational analyses help in understanding the potential mechanism of action and in guiding the design of more potent anticancer agents. For example, docking studies have suggested that some phthalimide derivatives may interact with the active sites of these enzymes. redalyc.org

Compound TypeCancer Cell LineActivityReference
Phthalimide DerivativesHeLa, HepG2, 4T1Antiproliferative redalyc.org
Cyclic Pentapeptides (Phthaloyl bridged)CaCo-2 (Colon)Cytotoxic ekb.eg
Triazolo[3,4-a]phthalazine DerivativesHCT116 (Colon), MCF-7 (Breast)Anticancer nih.gov
Xanthone DerivativesHeLa (Cervical), WiDr (Colorectal)Anticancer japsonline.com

Research into Antimicrobial Activity against Pathogens

The antimicrobial properties of phthaloyl-amino acid conjugates have also been a subject of investigation. Studies have explored the activity of these compounds against a range of pathogenic bacteria and fungi. nih.gov

For example, N-phthaloylamino acid hydroxamates have been tested against both Gram-positive and Gram-negative bacteria, as well as various yeast species. nih.gov The results indicated that the antibacterial activity, particularly against Gram-negative bacteria, was influenced by the lipophilicity of the compound. nih.gov One derivative, N-phthaloyl-D-phenylglycine-hydroxamic acid, showed notable activity against Yersinia enterocolitica. nih.gov The proposed mechanism of action involves the chelation of metal ions in essential bacterial enzymes and destabilization of messenger RNA. nih.gov

Other research has demonstrated that L-asparagine and its derivatives can exhibit antimicrobial effects. researchgate.neteaspublisher.com For instance, L-asparagine was found to inhibit the growth of multidrug-resistant bacteria at low concentrations. easpublisher.com This suggests that conjugating asparagine with a phthaloyl group could be a strategy to develop novel antimicrobial agents.

Studies on Enzymatic Interactions and Substrate Mimicry

N-phthaloyl derivatives of amino acids, including this compound, are valuable tools for studying enzyme-substrate interactions. The phthaloyl group can act as a mimic of certain structural motifs, allowing researchers to probe the active sites of enzymes.

A key area of this research is the study of L-asparaginase, an enzyme used in the treatment of acute lymphoblastic leukemia. nih.govnih.gov This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depriving cancer cells of a crucial nutrient. nih.govprospecbio.com By using N-phthaloyl-L-asparagine and its analogs, scientists can investigate the binding and catalytic mechanisms of L-asparaginase. mdpi.com These studies are crucial for designing new L-asparaginase variants with improved therapeutic properties, such as reduced immunogenicity and enhanced stability. nih.govmdpi.com

The phthaloyl group's steric and electronic properties can influence how a molecule interacts with an enzyme's active site. This makes phthaloylated amino acids useful as probes in structure-activity relationship studies of various enzymes.

Applications in Bioconjugation and Protein Engineering Research

Bioconjugation, the process of linking molecules to proteins and other biomolecules, is a fundamental technique in biotechnology. N-phthaloyl-protected amino acids can be used in the synthesis of peptides that are subsequently conjugated to other molecules, such as drugs or imaging agents. mdpi.com The phthaloyl group can be selectively removed under specific conditions to reveal a reactive amine group for conjugation. mdpi.com

In the field of protein engineering, researchers aim to create proteins with novel or enhanced properties. nih.gov This often involves the incorporation of unnatural amino acids into the protein structure. researchgate.net The synthesis of these unnatural amino acids frequently employs protecting groups like the phthaloyl group. google.com By incorporating these modified amino acids, scientists can introduce new functionalities into proteins, such as altered catalytic activity, increased stability, or sites for specific labeling. nih.govresearchgate.net For example, N-phthaloyl chemistry has been utilized in the solid-phase synthesis of peptide conjugates and in creating building blocks for more complex protein structures. mdpi.comucl.ac.uk

Advanced Separation and Purification Methodologies

Enantioselective Separation of N-Phthalyl-L-Asparagine and Related Stereoisomers

The resolution of racemic mixtures of N-phthaloyl amino acids is a significant challenge, necessitating the development of highly specific separation techniques. The primary methods employed are chiral chromatography and enantioselective crystallization, which exploit the subtle differences in the three-dimensional structures of enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. acs.org The principle relies on the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving N-derivatized amino acids. scispace.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized onto silica (B1680970) gel has demonstrated broad applicability for separating various racemates. scribd.com Research has shown successful enantioseparation of N-phthaloyl α-amino acids on such polysaccharide-derived CSPs. scispace.com

Another class of CSPs effective for this purpose are those based on macrocyclic antibiotics, like ristocetin (B1679390) A. A study on a covalently bonded ristocetin A CSP demonstrated its capability to separate various N-acyl amino acids, including N-Phthaloyl-α-amino-n-butyric acid. mst.edu The separation mechanism on this type of CSP is multimodal, involving a combination of π-π interactions, hydrogen bonding, and steric repulsion. mst.edu The phthaloyl group, with its aromatic ring system, can engage in π-π stacking interactions with the CSP, which is a key factor in achieving chiral recognition.

The table below summarizes representative data from the chiral HPLC separation of an N-phthaloyl amino acid derivative, illustrating the effectiveness of a ristocetin A-based CSP.

Table 1: Chiral HPLC Separation Data for N-Phthaloyl-α-amino-n-butyric Acid on a Ristocetin A CSP

Mobile Phase ModeRetention Factor (k')Separation Factor (α)Resolution (Rs)
Reversed-Phase (Mode C)4.631.190.8
Reversed-Phase (Mode K)3.671.090.8
Polar-Organic (Mode J)2.242.172.27
Data sourced from research on macrocyclic antibiotic CSPs. mst.edu

Enantioselective crystallization is a method that separates enantiomers by inducing the preferential crystallization of one enantiomer from a racemic or scalemic mixture. This technique can be highly efficient and cost-effective for large-scale separations.

Research has shown that the spontaneous asymmetric resolution of D,L-asparagine itself can induce the enantioselective crystallization of other racemic amino acids present in the same solution. nih.gov When a supersaturated aqueous solution of racemic asparagine and another racemic amino acid (like phenylalanine or tryptophan) is allowed to crystallize, the enantiomeric excess (ee) of the asparagine in the crystals correlates linearly with the ee of the co-crystallized amino acid. nih.gov This indicates that asparagine crystals can act as a chiral host or template, influencing the crystallization of guest amino acid molecules.

More advanced strategies involve the use of external fields or chiral surfaces. In one innovative approach, magnetic substrates were used to direct the crystallization of asparagine enantiomers. acs.org By placing ferromagnetic substrates in a vertical configuration within a supersaturated racemic solution of asparagine, researchers achieved high-purity enantiomeric resolution. Crystals of D-asparagine preferentially grew on the north-pole polarized substrates, while L-asparagine crystals formed on the south-pole polarized substrates. acs.org

The table below presents the results from this magnetically induced enantioselective crystallization of asparagine.

Table 2: Enantiopurity of Asparagine Crystals from Magnetically Induced Crystallization

Substrate (Magnetic Pole)Predominant EnantiomerEnantiopurity (%)Crystallization Yield (%)
NorthD-Asparagine94 ± 1220 ± 5
SouthL-Asparagine96 ± 620 ± 5
Data represents successful crystallizations on vertically oriented magnetic substrates. acs.org

While these studies focus on asparagine, the principles of templated and directed crystallization are applicable to its derivatives like N-alpha-Phthalyl-L-Asparagine, where the phthaloyl group can introduce additional intermolecular interactions that may be exploited in designing crystallization strategies.

Chiral Chromatographic Techniques (e.g., Chiral HPLC)

Design and Synthesis of Chiral Stationary Phases and Adsorbents Utilizing N-Phthaloyl Derivatives

Beyond being analytes, N-phthaloyl derivatives of amino acids serve as valuable chiral selectors in the design and synthesis of new CSPs and chiral adsorbents. acs.orgnih.gov The rigid, planar structure of the phthaloyl group, combined with the chirality of the amino acid, provides a well-defined framework for establishing selective interactions with enantiomeric analytes.

A notable example is the synthesis of chiral polystyrene (PS) microspheres modified with N-phthaloyl-L-leucine. nih.gov The synthesis process involves several steps:

Polymer Synthesis : Polystyrene with a well-defined molecular weight is first synthesized, often using techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization. acs.org

Chiral Modification : The PS is then functionalized via a Friedel–Crafts acylation reaction using N-phthaloyl-L-leucine acid chloride. This covalently attaches the chiral N-phthaloyl amino acid derivative to the phenyl rings of the polystyrene backbone, creating what is referred to as "protected PS-L-Leu". acs.orgnih.gov

Microsphere Formation : The functionalized polymer is then assembled into microspheres, which can be used as a chiral adsorbent for separation. nih.gov

Deprotection (Optional) : The phthaloyl group can be removed to expose a free amine group ("deprotected PS-L-Leu"), which increases the hydrophilicity of the adsorbent and can enhance separation efficiency for certain analytes. acs.orgnih.gov

These chiral microspheres have been successfully used for the enantioselective separation of racemic amino acid mixtures through a simple filtration-based adsorption method. nih.govresearchgate.net The protected PS-L-Leu microspheres demonstrated good enantioselective separation, which was further improved upon deprotection, achieving an enantiomeric excess of up to 81.6% for the separation of a racemic leucine (B10760876) mixture. acs.orgresearchgate.net The separation is based on the differential stability of the diastereomeric complexes formed between the chiral adsorbent and the enantiomers of the analyte, governed by the three-point interaction model. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-alpha-Phthalyl-L-Asparagine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves phthalic anhydride protection of the α-amino group of L-asparagine. Key parameters include reaction temperature (60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Post-synthesis, purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) for molecular weight confirmation. For quantitative purity, integrate NMR (¹H and ¹³C) to verify the absence of unreacted phthalic anhydride or deprotected intermediates .

Q. Which analytical techniques are most effective for characterizing this compound in aqueous solutions?

  • Methodological Answer : Stability in aqueous solutions can be assessed via pH-dependent degradation studies using:

  • UV-Vis spectroscopy to monitor absorbance changes at 220–300 nm.
  • LC-MS/MS to identify hydrolysis byproducts (e.g., free L-asparagine or phthalic acid).
  • Kinetic analysis (Arrhenius plots) to determine degradation rates under varying temperatures (4–37°C) .

Q. How should researchers design experiments to evaluate the compound’s solubility profile for in vitro applications?

  • Methodological Answer : Use a tiered approach:

Preliminary screening : Test solubility in common solvents (water, DMSO, ethanol) via nephelometry.

Quantitative analysis : Employ shake-flask method with HPLC quantification.

Temperature dependence : Measure solubility at 25°C, 37°C, and 50°C to model thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in biological matrices be resolved?

  • Methodological Answer : Contradictions often arise from matrix composition (e.g., serum vs. buffer). To resolve:

  • Controlled matrix spiking : Compare degradation rates in PBS, plasma, and cell lysates.
  • Metabolite profiling : Use high-resolution LC-Orbitrap-MS to identify enzyme-mediated hydrolysis (e.g., amidases).
  • Statistical rigor : Apply mixed-effects models to account for batch variability and report 95% confidence intervals .

Q. What experimental strategies optimize the compound’s use as a chiral building block in peptide synthesis?

  • Methodological Answer : Key considerations:

  • Protection/deprotection efficiency : Compare phthalyl vs. other protecting groups (e.g., Boc) in solid-phase synthesis.
  • Coupling kinetics : Monitor reaction progress via FT-IR for carbodiimide-mediated activation.
  • Stereochemical integrity : Validate via circular dichroism (CD) after each synthetic step .

Q. How should researchers statistically analyze dose-response data for this compound in bioactivity assays?

  • Methodological Answer :

  • Model selection : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀/IC₅₀.
  • Outlier handling : Apply Grubbs’ test or robust regression (e.g., RANSAC).
  • Reproducibility : Adhere to NIH guidelines for reporting n-values, technical vs. biological replicates, and effect sizes (e.g., Cohen’s d) .

Data Reporting and Reproducibility

Q. What are the NIH-recommended practices for documenting experimental conditions in preclinical studies involving this compound?

  • Methodological Answer : Mandatory documentation includes:

  • Animal models : Strain, age, sex, and housing conditions.
  • Dosing regimen : Route, frequency, and vehicle used.
  • Negative controls : Unprotected L-asparagine or solvent-only groups.
  • Data availability : Raw datasets (HPLC chromatograms, NMR spectra) must be archived in repositories like Figshare or Zenodo .

Q. How to address batch-to-batch variability in this compound synthesis for multi-institutional studies?

  • Methodological Answer : Implement:

  • Standard Operating Procedures (SOPs) : Detailed synthesis and QC protocols.
  • Inter-laboratory validation : Round-robin testing with blinded samples.
  • Certified reference materials : Use NIST-traceable standards for calibration .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Purity (HPLC)Reverse-phase C18, 0.1% TFA≥98% peak area at 254 nm
Solubility (25°C)Shake-flask + HPLC≥5 mg/mL in PBS (pH 7.4)
Degradation half-life (37°C)LC-MS/MS in rat plasmat₁/₂ ≥ 2 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.